

# Spectroscopic Characterization of Ethenyl(triphenyl)germane: A Technical Guide

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## Compound of Interest

Compound Name: Ethenyl(triphenyl)germane

Cat. No.: B15398638

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## Introduction

**Ethenyl(triphenyl)germane**, a member of the organogermanium family, possesses a unique molecular architecture comprising a vinyl group and three phenyl rings attached to a central germanium atom. This guide provides a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is compiled from established spectroscopic principles and data from analogous compounds, offering a predictive yet comprehensive resource for researchers in organometallic chemistry and drug development.

## Predicted Spectroscopic Data

Due to the limited availability of published experimental data for **Ethenyl(triphenyl)germane**, the following tables summarize the predicted spectroscopic values based on the analysis of similar chemical structures, such as triphenylgermane and various vinylgermane derivatives.

### <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Data

Predicted Chemical Shifts ( $\delta$ ) in ppm relative to TMS.

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
Vinyl (-CH=CH <sub>2</sub> )	5.5 - 6.5	m	-
Phenyl (C <sub>6</sub> H <sub>5</sub> )	7.2 - 7.8	m	-

### <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Predicted Chemical Shifts (δ) in ppm.

Carbon	Predicted Chemical Shift (ppm)
Vinyl (-CH=CH <sub>2</sub> )	130 - 140
Vinyl (-CH=CH <sub>2</sub> )	135 - 145
Phenyl (ipso-C)	135 - 145
Phenyl (ortho-C)	130 - 140
Phenyl (meta-C)	128 - 135
Phenyl (para-C)	128 - 135

### IR (Infrared) Spectroscopy Data

Predicted vibrational frequencies in cm<sup>-1</sup>.

Functional Group	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity
C-H stretch (aromatic)	3100 - 3000	Medium
C-H stretch (vinyl)	3080 - 3010	Medium
C=C stretch (aromatic)	1600 - 1450	Medium-Strong
C=C stretch (vinyl)	1630 - 1610	Medium
C-H bend (aromatic)	900 - 675	Strong
C-H bend (vinyl)	1000 - 810	Strong
Ge-C stretch	600 - 500	Medium-Strong

### MS (Mass Spectrometry) Data

Predicted m/z values for major fragments.

Fragment Ion	Predicted m/z
[M] <sup>+</sup> (molecular ion)	332 (for <sup>74</sup> Ge)
[M - C <sub>2</sub> H <sub>3</sub> ] <sup>+</sup>	305 (for <sup>74</sup> Ge)
[M - C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>	255 (for <sup>74</sup> Ge)
[Ge(C <sub>6</sub> H <sub>5</sub> ) <sub>3</sub> ] <sup>+</sup>	305 (for <sup>74</sup> Ge)
[Ge(C <sub>6</sub> H <sub>5</sub> ) <sub>2</sub> ] <sup>+</sup>	228 (for <sup>74</sup> Ge)
[Ge(C <sub>6</sub> H <sub>5</sub> )] <sup>+</sup>	151 (for <sup>74</sup> Ge)
[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>	77

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **Ethenyl(triphenyl)germane**, taking into account its potential air and moisture sensitivity.<sup>[1]</sup>

## NMR Spectroscopy

- **Sample Preparation:** Due to the potential sensitivity of the compound, all manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques.
- **Solvent Selection:** A deuterated solvent that is inert and capable of dissolving the sample is chosen. Deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated benzene ( $\text{C}_6\text{D}_6$ ) are common choices for organometallic compounds.<sup>[2][3][4][5]</sup> The solvent should be thoroughly dried and degassed before use.
- **Instrumentation:** A high-resolution NMR spectrometer, typically operating at 300 MHz or higher for  $^1\text{H}$  NMR, is used.
- **Data Acquisition:**
  - $^1\text{H}$  NMR: A standard proton experiment is performed. The spectral width is set to encompass the expected chemical shift range (approximately -10 to 15 ppm).
  - $^{13}\text{C}$  NMR: A proton-decoupled carbon experiment is run to obtain singlets for each unique carbon environment. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

## Infrared (IR) Spectroscopy

- **Sample Preparation:**
  - **Thin Film:** For a solid sample, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane or hexane), depositing the solution onto a salt plate (e.g., KBr or NaCl), and allowing the solvent to evaporate in an inert atmosphere.<sup>[6][7]</sup>
  - **KBr Pellet:** Alternatively, a few milligrams of the sample can be intimately mixed with dry KBr powder and pressed into a thin, transparent pellet.
- **Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer is used.

- **Data Acquisition:** A background spectrum of the empty sample holder (or the pure KBr pellet) is recorded first. The sample is then placed in the beam path, and the spectrum is acquired over the mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ).

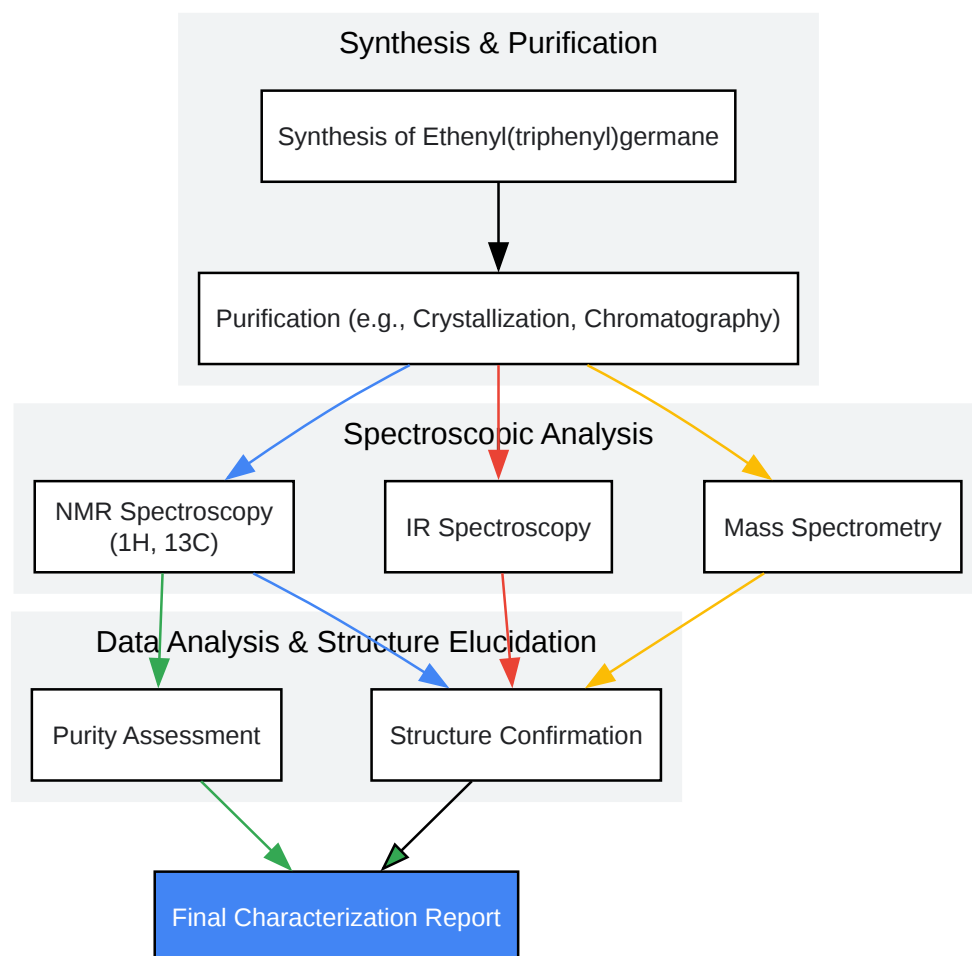
### Mass Spectrometry (MS)

- **Ionization Method:** The choice of ionization technique is crucial for organometallic compounds.<sup>[8][9]</sup>
  - **Electron Ionization (EI):** This hard ionization technique can provide valuable fragmentation information but may not always show a molecular ion peak for less stable compounds.<sup>[10][11]</sup>
  - **Soft Ionization Techniques:** Methods like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are generally preferred for obtaining the molecular ion peak of organometallic compounds.<sup>[8][9][11]</sup>
- **Sample Introduction:** The sample is introduced into the mass spectrometer according to the chosen ionization method, which could be via a direct insertion probe for solid samples or infused as a solution for ESI.
- **Data Acquisition:** The mass spectrum is recorded over a suitable  $m/z$  range to detect the molecular ion and key fragment ions. High-resolution mass spectrometry (HRMS) can be employed for accurate mass measurements to confirm the elemental composition.

## Logical Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a synthesized compound like **Ethenyl(triphenyl)germane**.

## Workflow for Spectroscopic Characterization of Ethenyl(triphenyl)germane



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **Ethenyl(triphenyl)germane**.

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